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Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyridine

Cat. No.: B054556 Get Quote

CAS Number: 3796-23-4

Chemical Structure:

Chemical structure of 3-(Trifluoromethyl)pyridine

This technical guide provides an in-depth overview of 3-(Trifluoromethyl)pyridine, a pivotal

fluorinated building block in the development of pharmaceuticals and agrochemicals. This

document is intended for researchers, chemists, and professionals in the field of drug discovery

and crop protection.

Core Physicochemical and Safety Data
3-(Trifluoromethyl)pyridine is a colorless to light yellow liquid. Its key properties and safety

information are summarized below.
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Property Value

Molecular Formula C₆H₄F₃N

Molecular Weight 147.10 g/mol

CAS Number 3796-23-4

Boiling Point 113-115 °C

Density 1.276 g/mL at 25 °C

Refractive Index n20/D 1.418

Flash Point 23 °C (73.4 °F) - closed cup

Safety Information

Signal Word Danger

Hazard Statements

H226 (Flammable liquid and vapor), H300 (Fatal

if swallowed), H315 (Causes skin irritation),

H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation)

Storage Class 3 - Flammable liquids

The "Trifluoromethyl Effect" in Drug Discovery and
Agrochemicals
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural

chemistry, and 3-(trifluoromethyl)pyridine serves as a key intermediate for its incorporation.

The unique properties of the -CF₃ group, often termed the "Trifluoromethyl Effect," can

dramatically enhance the bioactivity and pharmacokinetic profile of a molecule.

Key advantages imparted by the trifluoromethyl group include:

Enhanced Lipophilicity: The -CF₃ group is significantly more lipophilic than a hydrogen or

methyl group. This property can improve a molecule's ability to cross biological membranes,
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leading to better absorption, distribution, and oral bioavailability. In agrochemicals, this

translates to more effective penetration into plant tissues or insect cuticles.

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic

chemistry. This makes the trifluoromethyl group highly resistant to metabolic degradation,

particularly oxidative cleavage by cytochrome P450 enzymes. This increased stability leads

to a longer biological half-life, potentially reducing the required dosage and frequency of

administration.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ moiety

can significantly alter the electron density of the pyridine ring. This can influence the pKa of

the molecule and its ability to engage in hydrogen bonding or other electrostatic interactions

with biological targets like enzymes and receptors, often leading to enhanced binding affinity

and potency.

Synthesis of Trifluoromethylpyridines: Key
Methodologies
The synthesis of 3-(trifluoromethyl)pyridine and its derivatives can be broadly categorized

into two main strategies: the halogen exchange of a trichloromethyl precursor and the direct

trifluoromethylation of the pyridine ring.

Experimental Protocols
1. Synthesis via Halogen Exchange (Halex) Reaction

This is a widely used industrial method for producing trifluoromethylpyridines. It involves the

reaction of a (trichloromethyl)pyridine with a fluoride source, typically hydrogen fluoride (HF).

The following is a representative protocol for a related compound, which illustrates the general

principles.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-

(trichloromethyl)pyridine:

Materials: 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153

g, 0.942 mmol, 5 mol%), hydrogen fluoride in pyridine solution (70%, containing 2.423 g, 85

mmol HF).
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Procedure:

The starting materials are charged into a suitable autoclave.

The autoclave is sealed and heated to 175°C overnight.

The reaction is then cooled to 130°C and stirred for an additional 5 hours.

After cooling to 25°C, the autoclave is carefully vented through a caustic lye scrubber.

The crude reaction mixture is dissolved in dichloromethane.

The organic solution is washed sequentially with 1 M aqueous NaOH and water.

The organic phase is then dried and the solvent removed to yield the crude product, which

can be further purified by distillation[1].

2. Direct C-H Trifluoromethylation

More recent methodologies focus on the direct functionalization of the pyridine C-H bonds,

which is a more atom-economical approach. One strategy involves the activation of the pyridine

ring as an N-methylpyridinium salt.

Regioselective Direct C-H Trifluoromethylation of Pyridine:

Materials: Pyridinium iodide salt, trifluoroacetic acid (TFA), silver carbonate (Ag₂CO₃), N,N-

dimethylformamide (DMF).

General Procedure:

The pyridinium iodide salt is treated with trifluoroacetic acid in the presence of silver

carbonate in DMF.

This method allows for the synthesis of a variety of trifluoromethylpyridines in good yield

and with excellent regioselectivity[2][3]. A key aspect of this approach is the N-

methylpyridine quaternary ammonium activation strategy, which facilitates the nucleophilic

trifluoromethylation mechanism[2][3].
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Synthetic Workflows
The following diagrams illustrate the primary synthetic routes to trifluoromethylpyridines.

Halogen Exchange (Halex) Route

Direct C-H Trifluoromethylation Route
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(e.g., TFA, Ag2CO3)

Click to download full resolution via product page

Caption: Key synthetic pathways to 3-(Trifluoromethyl)pyridine.

Logical Relationship in Bioactivity Enhancement
The incorporation of a 3-(trifluoromethyl)pyridine moiety into a lead compound follows a

logical progression to enhance its pharmacological properties.
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Caption: Logical flow of drug property enhancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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